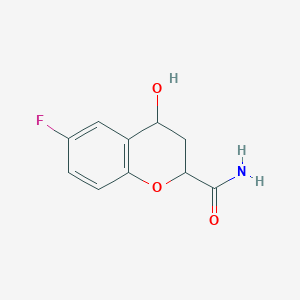

6-Fluoro-4-hydroxychroman-2-carboxamide

Description

6-Fluoro-4-hydroxychroman-2-carboxamide (CAS 1355223-81-2) is a chroman-derived compound with the molecular formula C₁₀H₁₀FNO₃ and a molecular weight of 211.19 g/mol . Its structure features:

- A fluoro substituent at position 6 of the chroman ring.

- A hydroxyl group at position 2.

- A carboxamide group at position 2.

Properties

Molecular Formula |

C10H10FNO3 |

|---|---|

Molecular Weight |

211.19 g/mol |

IUPAC Name |

6-fluoro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxamide |

InChI |

InChI=1S/C10H10FNO3/c11-5-1-2-8-6(3-5)7(13)4-9(15-8)10(12)14/h1-3,7,9,13H,4H2,(H2,12,14) |

InChI Key |

CEXPRWNIWYMOOL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(C=CC(=C2)F)OC1C(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxychroman-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Fluorination: Introduction of the fluorine atom into the chroman ring structure.

Hydroxylation: Addition of the hydroxyl group to the chroman ring.

Carboxamidation: Formation of the carboxamide group.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of 6-Fluoro-4-hydroxychroman-2-carboxamide may involve scalable synthesis techniques, such as continuous flow reactors, to achieve higher yields and purity. These methods often employ hydrogenation and bromination steps, followed by fluorination and carboxamidation .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxychroman-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 6-fluoro-4-oxochroman-2-carboxamide .

Scientific Research Applications

6-Fluoro-4-hydroxychroman-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxychroman-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural and physicochemical distinctions between 6-Fluoro-4-hydroxychroman-2-carboxamide and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 6-Fluoro-4-hydroxychroman-2-carboxamide | 1355223-81-2 | C₁₀H₁₀FNO₃ | 211.19 | -OH at C4, -CONH₂ at C2 |

| 6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide | 1355214-36-6 | C₁₂H₁₄FNO₃ | 239.25 | -OH at C4, -CON(CH₃)₂ at C2 |

| 6-Fluoro-4-oxochroman-2-carboxylic acid | Not provided | C₁₀H₇FO₄ | 210.16 | -C=O (ketone) at C4, -COOH at C2 |

| 6-Fluorochromanone (6-Fluorochroman-4-one) | 66892-34-0 | C₉H₇FO₂ | 166.15 | -C=O (ketone) at C4, no C2 substituent |

| (R)-6-Fluorochroman-4-amine hydrochloride | 911826-09-0 | C₉H₁₁ClFNO | 203.64 | -NH₃⁺ (as HCl salt) at C4, no C2 substituent |

| 4-Amino-6-fluorochroman-4-carboxylic acid | 90477-46-6 | C₁₀H₁₀FNO₃ | 211.19 | -NH₂ at C4, -COOH at C4 (unusual position) |

Physicochemical and Functional Group Analysis

(a) 6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide

- Structural difference : The N,N-dimethylation of the carboxamide group introduces lipophilic methyl groups , increasing molecular weight (239.25 vs. 211.19) and likely reducing hydrogen-bonding capacity compared to the parent compound .

(b) 6-Fluoro-4-oxochroman-2-carboxylic acid

- Structural difference : Replacement of -OH at C4 with a ketone and substitution of carboxamide (-CONH₂) with a carboxylic acid (-COOH) at C2 .

- Implications : The carboxylic acid group increases acidity (lower pKa) and may enhance ionic interactions in biological systems. The ketone at C4 could reduce metabolic instability compared to a hydroxyl group.

(c) 6-Fluorochromanone

- Structural difference : Lacks both the hydroxyl (-OH) and carboxamide (-CONH₂) groups, retaining only the ketone at C4 .

- Implications : Simplified structure with reduced polarity (lower logP), making it more volatile but less likely to engage in target-specific interactions.

(d) (R)-6-Fluorochroman-4-amine hydrochloride

- Implications: The protonated amine enhances water solubility but may limit blood-brain barrier penetration.

(e) 4-Amino-6-fluorochroman-4-carboxylic acid

- Implications : The zwitterionic nature (from -NH₂ and -COOH) could result in unique solubility profiles and pH-dependent behavior.

Biological Activity

6-Fluoro-4-hydroxychroman-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

6-Fluoro-4-hydroxychroman-2-carboxamide features a chroman backbone with a fluorine substituent at the 6-position and a hydroxyl group at the 4-position. The carboxamide group enhances its solubility and biological interactions.

The biological activity of 6-Fluoro-4-hydroxychroman-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are critical in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in disease processes.

Biological Activities

Research has highlighted several biological activities associated with 6-Fluoro-4-hydroxychroman-2-carboxamide:

- Antioxidant Activity : Studies suggest that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and related damage.

- Anticancer Potential : Preliminary investigations indicate that 6-Fluoro-4-hydroxychroman-2-carboxamide may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress markers | |

| Anticancer | Inhibition of cell proliferation in vitro | |

| Neuroprotective | Protection against neurotoxicity in models |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 6-Fluoro-4-hydroxychroman-2-carboxamide significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways. This finding suggests potential therapeutic applications in oncology.

Case Study: Neuroprotection

In models of neurodegeneration, treatment with 6-Fluoro-4-hydroxychroman-2-carboxamide resulted in decreased neuronal death and improved behavioral outcomes. The compound's ability to reduce inflammation and oxidative stress was identified as a critical factor in its neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.